![molecular formula C7H5BrN2O B1526351 6-Brom-1H-pyrrolo[2,3-b]pyridin-2(3H)-on CAS No. 1190322-81-6](/img/structure/B1526351.png)

6-Brom-1H-pyrrolo[2,3-b]pyridin-2(3H)-on

Übersicht

Beschreibung

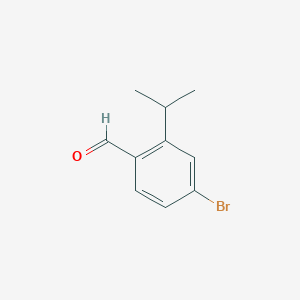

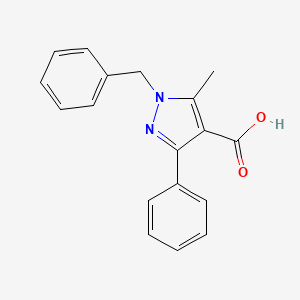

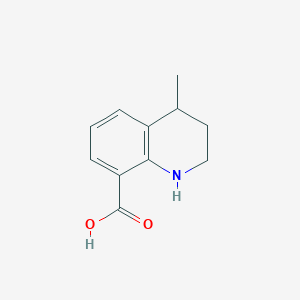

6-Bromo-1h-pyrrolo[2,3-b]pyridin-2(3h)-one is a chemical compound with the molecular formula C7H5BrN2O . It is a solid substance with a molecular weight of 213.03 .

Molecular Structure Analysis

The molecular structure of 6-Bromo-1h-pyrrolo[2,3-b]pyridin-2(3h)-one is represented by the linear formula C7H5BrN2O . The InChI code for this compound is provided in the source .Physical And Chemical Properties Analysis

6-Bromo-1h-pyrrolo[2,3-b]pyridin-2(3h)-one is a solid substance . It has a molecular weight of 213.03 . The storage temperature for this compound is normal .Wissenschaftliche Forschungsanwendungen

Krebstherapie

“6-Brom-1H-pyrrolo[2,3-b]pyridin-2(3H)-on” und seine Derivate zeigten starke Aktivität gegen Fibroblasten-Wachstumsfaktor-Rezeptoren (FGFR1, 2 und 3) . Die abnormale Aktivierung des FGFR-Signalwegs spielt eine wesentliche Rolle bei verschiedenen Arten von Tumoren . Daher stellt das Targeting von FGFRs eine attraktive Strategie für die Krebstherapie dar .

Behandlung von Brustkrebs

In-vitro-Studien haben gezeigt, dass diese Verbindungen die Proliferation von Brustkrebszellen vom Typ 4T1 hemmen und deren Apoptose induzieren können . Sie hemmten auch signifikant die Migration und Invasion von 4T1-Zellen .

Leitverbindung für die Medikamentenentwicklung

Aufgrund seines geringen Molekulargewichts könnte “this compound” eine attraktive Leitverbindung sein, die für die nachfolgende Optimierung von Vorteil ist .

Entwicklung von FGFR-Inhibitoren

Diese Verbindung und ihre Derivate wurden bei der Entwicklung einer Klasse von 1H-Pyrrolo[2,3-b]pyridin-Derivaten verwendet, die auf FGFR abzielen und Entwicklungsaussichten haben .

Untersuchung des FGFR-Signalwegs

Der FGFR-Signalweg ist ein wichtiges und bewährtes Ziel für Krebstherapeutika . Diese Verbindung kann verwendet werden, um den FGFR-Signalweg und seine Rolle bei der Entstehung von Krebs, der Progression und der Resistenz gegen Krebstherapie zu untersuchen .

Synthese neuer Verbindungen

Die Funktionalisierung von 1H-Pyrrolo[2,3-b]pyridin (7-Azaindol) wurde untersucht, um neue Verbindungen zu erhalten, die auf Agrochemikalien und/oder Funktionsmaterialien ausgerichtet sind .

Safety and Hazards

Wirkmechanismus

Target of Action

The primary targets of 6-Bromo-1h-pyrrolo[2,3-b]pyridin-2(3h)-one are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptors that have four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . They play an essential role in various types of tumors .

Mode of Action

6-Bromo-1h-pyrrolo[2,3-b]pyridin-2(3h)-one interacts with its targets, the FGFRs, by inhibiting their activity . This compound exhibits potent inhibitory activity against FGFR1, 2, and 3 .

Biochemical Pathways

Upon binding to fibroblast growth factors, the FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . The abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers . By inhibiting FGFRs, 6-Bromo-1h-pyrrolo[2,3-b]pyridin-2(3h)-one can potentially disrupt these pathways and prevent the progression of these cancers .

Pharmacokinetics

It is noted that this compound, with its low molecular weight, would be an appealing lead compound which was beneficial to the subsequent optimization .

Result of Action

In vitro, 6-Bromo-1h-pyrrolo[2,3-b]pyridin-2(3h)-one has been shown to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . In addition, it also significantly inhibited the migration and invasion of 4T1 cells .

Biochemische Analyse

Biochemical Properties

6-Bromo-1h-pyrrolo[2,3-b]pyridin-2(3h)-one plays a significant role in biochemical reactions, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). It interacts with FGFR1, FGFR2, and FGFR3, inhibiting their activity with varying degrees of potency. The compound binds to the tyrosine kinase domain of these receptors, preventing their autophosphorylation and subsequent activation of downstream signaling pathways . This inhibition can lead to reduced cell proliferation and migration, making it a potential candidate for cancer therapy.

Cellular Effects

The effects of 6-Bromo-1h-pyrrolo[2,3-b]pyridin-2(3h)-one on various cell types have been studied extensively. In breast cancer cells, for example, the compound has been shown to inhibit cell proliferation and induce apoptosis . It also significantly reduces the migration and invasion abilities of these cells, which are critical processes in cancer metastasis. Additionally, 6-Bromo-1h-pyrrolo[2,3-b]pyridin-2(3h)-one influences cell signaling pathways, including the RAS-MEK-ERK and PI3K-Akt pathways, which are crucial for cell survival and growth .

Molecular Mechanism

At the molecular level, 6-Bromo-1h-pyrrolo[2,3-b]pyridin-2(3h)-one exerts its effects by binding to the ATP-binding site of FGFRs. This binding inhibits the kinase activity of the receptors, preventing the phosphorylation of tyrosine residues and subsequent activation of downstream signaling cascades . The compound’s ability to inhibit multiple FGFR isoforms (FGFR1, FGFR2, and FGFR3) highlights its potential as a broad-spectrum FGFR inhibitor.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Bromo-1h-pyrrolo[2,3-b]pyridin-2(3h)-one have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods . Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of cell proliferation and migration, although some cells may develop resistance over time .

Dosage Effects in Animal Models

The effects of 6-Bromo-1h-pyrrolo[2,3-b]pyridin-2(3h)-one vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings underscore the importance of optimizing dosage to balance efficacy and safety.

Metabolic Pathways

6-Bromo-1h-pyrrolo[2,3-b]pyridin-2(3h)-one is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . These reactions can lead to the formation of metabolites that may retain some biological activity or be excreted from the body.

Transport and Distribution

Within cells and tissues, 6-Bromo-1h-pyrrolo[2,3-b]pyridin-2(3h)-one is transported and distributed through passive diffusion and active transport mechanisms . The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues. This distribution is crucial for its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of 6-Bromo-1h-pyrrolo[2,3-b]pyridin-2(3h)-one is primarily within the cytoplasm, where it interacts with FGFRs . The compound does not appear to have specific targeting signals or post-translational modifications that direct it to other cellular compartments. Its activity within the cytoplasm is sufficient to exert its inhibitory effects on FGFR signaling.

Eigenschaften

IUPAC Name |

6-bromo-1,3-dihydropyrrolo[2,3-b]pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2O/c8-5-2-1-4-3-6(11)10-7(4)9-5/h1-2H,3H2,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIZFVDGBSWMXSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(NC1=O)N=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.